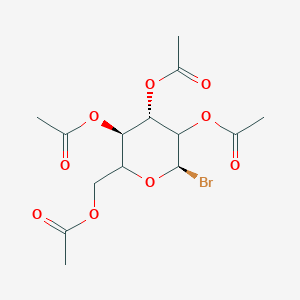

1-Bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside

Description

1-Bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a critical glycosyl donor in carbohydrate chemistry, widely used for synthesizing glucose-based polymers and glycoconjugates. Its structure features acetyl groups at the 2-, 3-, 4-, and 6-positions of the glucopyranose ring, with a bromine atom at the anomeric carbon (C1), which acts as a leaving group during glycosylation reactions. The compound is synthesized via bromination of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose using hydrobromic acid (HBr) in acetic acid, achieving yields of 87–90% . Its applications span biodegradable polymer synthesis (e.g., methacrylate glucose derivatives) and pharmaceutical intermediates, leveraging its high reactivity and ease of deprotection under mild basic conditions .

Properties

Molecular Formula |

C14H19BrO9 |

|---|---|

Molecular Weight |

411.20 g/mol |

IUPAC Name |

[(3R,4S,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate |

InChI |

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10?,11-,12+,13?,14+/m1/s1 |

InChI Key |

CYAYKKUWALRRPA-ISDWTXNASA-N |

Isomeric SMILES |

CC(=O)OCC1[C@H]([C@@H](C([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Conventional Synthesis via Acetylation-Bromination Sequence

Step 1: Preparation of β-D-Pentaacetylglucose

The synthesis begins with the exhaustive acetylation of D-glucose. In a representative procedure:

- Reagents : Anhydrous D-glucose, acetic anhydride, and perchloric acid (catalyst).

- Conditions : A mass-to-volume ratio of 1:4 for D-glucose to acetic anhydride, with slow addition of perchloric acid at 0–5°C. The mixture is stirred at room temperature for 2–3 hours.

- Workup : The reaction is quenched in ice water, filtered, and vacuum-dried at 30–40°C to yield β-D-pentaacetylglucose as a white solid (87% yield).

This step ensures complete protection of hydroxyl groups, critical for regioselective bromination. The use of perchloric acid over sulfuric or nitric acids minimizes side reactions, enhancing yield.

Step 2: Bromination at the Anomeric Position

Bromination introduces the α-configured bromine atom at the anomeric center:

- Reagents : β-D-pentaacetylglucose, red phosphorus, bromine, and glacial acetic acid.

- Conditions : A 5.56:1 volume ratio of glacial acetic acid to bromine ensures controlled HBr generation. Red phosphorus is suspended in glacial acetic acid, and bromine is added dropwise at <20°C to avoid overheating. After stirring for 2–3 hours, β-D-pentaacetylglucose is added in batches and reacted for 4 hours at room temperature.

- Workup : The mixture is diluted with dichloromethane, washed with NaHCO₃ and NaCl, dried, and concentrated. Recrystallization from ethanol yields the title compound (87% yield, >98% purity).

Critical Parameters:

Optimization and Industrial Scalability

Reaction Efficiency and Yield Enhancement

The patent method emphasizes optimizations:

- Acetic Anhydride Ratio : A 1:4 mass-to-volume ratio of D-glucose to acetic anhydride maximizes acetylation efficiency.

- Bromine Stoichiometry : A 5.56:1 glacial acetic acid-to-bromine ratio balances reactivity and safety.

- Time-Temperature Profile : Room-temperature bromination for 4 hours ensures complete substitution without degradation.

Industrial applications benefit from solvent recycling and minimal purification steps, achieving a 98.5% purity via simple ethanol recrystallization.

Physicochemical Characterization

Structural and Optical Properties

Key characteristics from supplier data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉BrO₉ |

| Molecular Weight | 411.20 g/mol |

| Melting Point | 87–92°C |

| Specific Rotation ([α]²⁰D) | +192° to +205° (c=3, CHCl₃) |

| Purity (TLC/HPLC) | ≥95–98% |

The high specific rotation confirms the α-configuration, critical for glycosylation reactivity.

Industrial and Research Applications

Glycosylation Reactions

The compound serves as a glycosyl donor for synthesizing β-linked disaccharides and glycoconjugates. Its reactivity stems from the anomeric bromide’s susceptibility to nucleophilic displacement.

Surface Modification

Acetobromo-α-D-glucose modifies poly(ethylene terephthalate) surfaces to enhance blood compatibility, leveraging its ability to introduce hydrophilic glycosyl groups.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: A-Acetobromoglucose undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as alcohols, thiols, and amines.

Common Reagents and Conditions:

Nucleophiles: Alcohols, thiols, amines.

Catalysts: Silver carbonate, tetrabutylammonium bromide.

Solvents: Acetone, chloroform, water.

Major Products:

Glycosides: Formed by substitution reactions with alcohols.

Deacetylated Glucose Derivatives: Formed by hydrolysis of acetyl groups.

Scientific Research Applications

Synthesis of Glycosides

One of the primary applications of 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is as an intermediate in the synthesis of glycosides. Glycosides are important in medicinal chemistry due to their biological activities and roles as pharmacologically active compounds. The bromine atom facilitates nucleophilic substitution reactions that allow for the formation of various glycosidic bonds with different alcohols or phenols .

Drug Development

The compound has been utilized in the development of drug candidates targeting various diseases. For example, derivatives of 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside have shown potential in enhancing blood compatibility when used as surface modification agents for poly(ethylene terephthalate) materials . This application is particularly relevant in the field of biomaterials where blood-contacting devices are prevalent.

Biochemical Studies

In biochemical research, this compound serves as a tool for studying carbohydrate interactions and enzyme mechanisms. It can be employed to investigate the specificity and activity of glycosyltransferases and other enzymes involved in carbohydrate metabolism . The ability to modify the sugar moiety allows researchers to probe enzyme-substrate interactions more effectively.

Case Study 1: Synthesis of Beta-Glucosides

A study demonstrated the use of 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside in synthesizing beta-glucosides through nucleophilic substitution reactions with alcohols under mild conditions. The resulting beta-glucosides exhibited improved solubility and bioavailability compared to their non-brominated counterparts .

Case Study 2: Surface Modification for Medical Devices

Research highlighted the modification of poly(ethylene terephthalate) surfaces using derivatives of 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside to enhance biocompatibility. The modifications led to reduced thrombogenicity and improved cellular responses when tested with human blood components .

Mechanism of Action

The mechanism of action of A-Acetobromoglucose involves its ability to act as a glycosyl donor in glycosylation reactions. The bromine atom at the anomeric carbon is highly reactive and can be easily displaced by nucleophiles, facilitating the formation of glycosidic bonds. This property makes A-Acetobromoglucose a valuable reagent in the synthesis of glycosides and other carbohydrate derivatives .

Comparison with Similar Compounds

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide

- Structure : Benzyl groups replace acetyl protections; bromine at C1.

- Reactivity : Benzyl groups are bulkier and more lipophilic, reducing solubility in polar solvents. The bromine leaving group is less reactive than in acetylated analogs due to steric hindrance.

- Applications: Preferred for reactions requiring orthogonal protection strategies, as benzyl groups require hydrogenolysis (Pd/C, H₂) for removal.

2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl Bromide

- Structure : Benzoyl (electron-withdrawing) groups at 2,3,4,6-positions.

- Reactivity: Enhanced leaving group stability due to electron-withdrawing benzoyl groups, making it a potent glycosyl donor. However, deprotection requires strong bases (e.g., NaOH/MeOH), limiting its use in sensitive reactions.

- Applications : Employed in stereoselective glycosylations, such as spiroacetal domain synthesis .

2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl Trichloroacetimidate

- Structure : Trichloroacetimidate group at C1 instead of bromine.

- Reactivity : The trichloroacetimidate leaving group enables activation under mild acidic conditions (e.g., TMSOTf), offering superior control in glycosylation. Less moisture-sensitive than bromide derivatives.

- Applications : Ideal for oligosaccharide synthesis requiring high stereochemical fidelity .

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

- Structure : Thioether linkage (C1-S-Ethyl) replaces bromine.

- Reactivity : Thio glycosides are stable under acidic/basic conditions, requiring thiophilic promoters (e.g., NIS/AgOTf) for activation. Slower reaction kinetics compared to bromides.

- Applications : Used in iterative glycosylation and stable glycoconjugate synthesis .

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose

- Structure : Azido group at C2; acetyl protections at 1,3,4,6-positions.

- Reactivity : The azido group enables click chemistry (e.g., CuAAC with alkynes), diverging from bromide’s glycosylation utility.

- Applications : Critical for bioorthogonal labeling and glycan microarray development .

Comparative Data Table

Key Research Findings

- Reactivity vs. Stability: The acetyl groups in 1-bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside strike a balance between reactivity (via bromine) and ease of deprotection, making it superior to benzyl/benzoyl derivatives in polymer chemistry .

- Leaving Group Impact : Bromides offer faster kinetics than trichloroacetimidates or thio derivatives but lack the latter’s stereochemical control .

- Safety : Brominated derivatives require careful handling due to corrosive HBr byproducts, whereas thio and trichloroacetimidate analogs pose fewer acute hazards .

Biological Activity

1-Bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is a brominated derivative of glucose that serves as a versatile glycosyl donor in various biochemical applications. Its unique structure, characterized by four acetyl groups at the 2, 3, 4, and 6 positions of the glucose molecule and a bromine atom at the anomeric carbon (C1), makes it an important compound in synthetic organic chemistry and biochemistry. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₄H₁₉BrO₉

- Molecular Weight : 411.2 g/mol

- Appearance : White to beige powder

- Melting Point : 86 to 89 °C

Role as a Glycosyl Donor

The primary biological activity of 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is its function as a glycosyl donor in glycosylation reactions. These reactions are crucial for synthesizing various biologically active compounds such as antibiotics and other pharmaceuticals. The compound's ability to participate in these reactions is attributed to the bromine atom's electrophilic nature at the anomeric carbon, which facilitates the formation of glycosidic bonds with nucleophiles .

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial properties. The structural similarity of these derivatives to natural sugars suggests potential roles in cell recognition processes, which can be leveraged to develop new antimicrobial agents.

Synthesis and Reactivity Studies

The synthesis of 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside typically involves acetylation followed by bromination. Studies have shown that this compound can yield high efficiency in glycosylation reactions due to its reactive anomeric position. For instance:

- Glycosylation Reaction Example : The compound has been successfully used in synthesizing complex oligosaccharides by reacting with various alcohols and amines under mild conditions .

Case Studies

- Anticancer Activity : A study demonstrated that compounds derived from glycosylation reactions involving 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside exhibited significant cytotoxicity against several cancer cell lines. For example:

- Glycosylation Mechanisms : Computational studies have indicated that the formation of the α-anomer is kinetically favored during glycosylation reactions involving this compound. The energy calculations suggest that the α-anomer is more stable than its β counterpart by approximately 2.7 kcal/mol .

Comparative Analysis

The following table summarizes the structural features and unique attributes of 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside compared to similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-Bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside | Four acetyl groups; bromine at C1 | High yield synthesis; versatile glycosyl donor |

| Acetobromo-alpha-D-glucose | Bromine at C1; no acetylation | Simpler structure; less functional versatility |

| 2-Bromo-2-deoxy-D-glucose | Bromine at C2; no acetylation | Used in metabolic studies |

| 1-Bromo-2-acetamido-D-glucose | Acetamido group at C2; bromine at C1 | Different functional group affecting solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.